molecular formula C19H23FN2O B5170833 1-(4-fluorobenzyl)-4-(2-methoxybenzyl)piperazine

1-(4-fluorobenzyl)-4-(2-methoxybenzyl)piperazine

Cat. No. B5170833
M. Wt: 314.4 g/mol
InChI Key: FHMMDQZKEACDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-4-(2-methoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-(2-methoxybenzyl)piperazine is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By acting as a partial agonist, 1-(4-fluorobenzyl)-4-(2-methoxybenzyl)piperazine may modulate the activity of this receptor and affect the physiological processes it is involved in.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorobenzyl)-4-(2-methoxybenzyl)piperazine can affect various physiological processes. It has been shown to increase serotonin levels in the brain, which may contribute to its potential antidepressant effects. This compound has also been shown to reduce anxiety-like behaviors in animal models. Additionally, it has been suggested that 1-(4-fluorobenzyl)-4-(2-methoxybenzyl)piperazine may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzyl)-4-(2-methoxybenzyl)piperazine in lab experiments is its specificity for the serotonin 5-HT1A receptor. This allows for more targeted studies of this receptor and its physiological processes. However, one limitation is that the mechanism of action of this compound is not fully understood. This may make it difficult to interpret the results of experiments and draw conclusions about its effects.

Future Directions

There are several future directions for research on 1-(4-fluorobenzyl)-4-(2-methoxybenzyl)piperazine. One direction is to further investigate its mechanism of action and how it affects serotonin receptors. This may provide insight into its potential use as a treatment for depression and anxiety disorders. Another direction is to study its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, it may be useful to explore the potential of this compound as a tool for studying serotonin receptors and their physiological processes.

Synthesis Methods

The synthesis of 1-(4-fluorobenzyl)-4-(2-methoxybenzyl)piperazine involves the reaction of 4-fluorobenzyl chloride with 2-methoxybenzyl piperazine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography to obtain pure 1-(4-fluorobenzyl)-4-(2-methoxybenzyl)piperazine.

Scientific Research Applications

1-(4-fluorobenzyl)-4-(2-methoxybenzyl)piperazine has been studied for its potential applications in scientific research. It has been used in studies related to serotonin receptors, which are involved in various physiological processes such as mood regulation, appetite, and sleep. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-23-19-5-3-2-4-17(19)15-22-12-10-21(11-13-22)14-16-6-8-18(20)9-7-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMMDQZKEACDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine

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